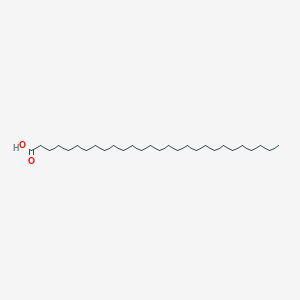

Octacosanoic acid

Description

This compound has been reported in Gentiana macrophylla, Lysimachia patungensis, and other organisms with data available.

RN given refers to parent

Properties

IUPAC Name |

octacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOPWMOLSKOLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52258-47-6 (1/2Ca salt) | |

| Record name | Octacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2075051 | |

| Record name | Octacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid | |

| Record name | Octacosanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-48-9 | |

| Record name | Octacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTACOSANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BKL1A0KJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.9 °C | |

| Record name | Octacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Octacosanoic Acid: Natural Sources, Distribution, and Analysis

Executive Summary

Octacosanoic acid, also known as montanic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₈H₅₆O₂. It is a significant component of various natural waxes, particularly plant epicuticular waxes and beeswax, and has been identified in a range of other biological sources. Emerging research has highlighted its potential pharmacological activities, including cholesterol-lowering and antiplatelet effects, making it a molecule of interest for therapeutic development. This document provides a detailed overview of its natural distribution, quantitative data, biological activities, and the experimental protocols used for its extraction and analysis.

Natural Sources and Distribution

This compound is widely distributed in the biosphere, primarily as a structural component of waxes that form protective barriers.

-

Plant Kingdom : It is a key constituent of the epicuticular wax layer on the leaves, fruits, and stems of many plants. This wax barrier is crucial for protecting the plant from environmental stressors. Notable plant sources include sugarcane wax, where it is a major component of a mixture of VLCFAs known as D-003, and the leaf wax of the cork oak (Quercus suber).[1][2] It has also been reported in various other plants, such as Gentiana macrophylla, Lysimachia patungensis, Croton caudatus, and the fruit of Hippophae rhamnoides.[3][4][5]

-

Animal Kingdom : Beeswax, produced by honeybees (Apis mellifera), is a well-known and significant source of this compound. It exists in the wax as both a free acid and as part of esterified compounds, contributing to the structural integrity of the honeycomb.[6][7][8]

-

Marine Organisms : Research has led to the isolation of this compound from marine life, including sponges of the Xestospongia genus.[9]

-

Other Sources : Trace amounts of this compound can be found in some vegetable oils.[10] It is also recognized as an endogenous human metabolite, found in fibroblasts and cellular membranes.[3]

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly depending on the source. The following table summarizes available quantitative data from scientific literature.

| Natural Source | Part/Product Analyzed | Concentration / Abundance | Reference(s) |

| Cork Oak (Quercus suber) | Leaf Cuticular Wax | 1.22 - 4.03 % of total wax extract | [3] |

| Various Vegetable Oils | Refined Oils | 0 - 0.08 % of total fatty acids | [10] |

| Beeswax (Apis mellifera) | Comb Wax | Present as one of the main free fatty acids (total free acids: 12-14% of wax) | [8] |

| Sugarcane (Saccharum officinarum) | Cuticular Wax | Major component of the purified VLCFA mixture D-003 | [2] |

| Northern Berries (e.g., Bilberry) | Cuticular Wax | Present, but hexacosanoic acid (C26:0) is the major fatty acid | [11] |

Biological Activities and Signaling Pathways

This compound, often as part of natural mixtures like D-003, has demonstrated several noteworthy biological activities. The precise signaling pathways are an active area of research, with current evidence pointing towards modulation of lipid metabolism and platelet function.

Key Biological Activities:

-

Cholesterol-Lowering Effects : D-003, with this compound as its primary component, has been shown to lower total and LDL cholesterol in animal models.[2] The proposed mechanism involves the inhibition of hepatic cholesterol synthesis at a stage prior to mevalonate production, though direct inhibition of HMG-CoA reductase is considered unlikely.[4] This suggests a mechanism distinct from statins.

-

Antiplatelet and Antithrombotic Activity : this compound has been associated with antiplatelet and antithrombotic effects.[12] This activity is crucial for preventing the formation of blood clots. The mechanism may involve interference with platelet activation and aggregation pathways, such as the cyclooxygenase (COX) pathway that produces thromboxane A2, or the ADP-mediated P2Y12 receptor pathway.[12][13][14]

-

Cytotoxic and Antimicrobial Properties : Studies have reported that this compound exhibits cytotoxic effects against certain cancer cell lines, such as Human Promyelocytic Leukemia (HL-60), and possesses moderate antimicrobial activity.[9]

// Node Definitions OA [label="this compound\n(C28:0)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Pathways P1 [label="Inhibition of\nCholesterol Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Inhibition of\nPlatelet Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P3 [label="Antimicrobial / Cytotoxic\nMechanisms", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes O1 [label="Reduced LDL & Total\nCholesterol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; O2 [label="Antithrombotic Effect", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; O3 [label="Potential Anti-cancer &\nAnti-infective Agent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Edges OA -> P1 [color="#5F6368"]; OA -> P2 [color="#5F6368"]; OA -> P3 [color="#5F6368"];

P1 -> O1 [color="#5F6368"]; P2 -> O2 [color="#5F6368"]; P3 -> O3 [color="#5F6368"]; }

Caption: Logical overview of this compound's biological activities.

// Downstream Pathways Sphingo [label="Sphingolipid\nBiosynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wax [label="Cuticular Wax\nBiosynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Signaling Outcomes Membrane [label="Membrane Structure\n& Microdomains", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Cuticle [label="Cuticle Formation\n(Protective Barrier)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Signaling [label="Stress Signaling\n(Biotic & Abiotic)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Edges from VLCFA VLCFA -> Sphingo [color="#5F6368"]; VLCFA -> Wax [color="#5F6368"];

Sphingo -> Membrane [color="#5F6368"]; Wax -> Cuticle [color="#5F6368"]; Membrane -> Signaling [color="#5F6368"]; Cuticle -> Signaling [color="#5F6368"]; }

Caption: VLCFA biosynthesis and its role in plant signaling pathways.

Experimental Protocols

The accurate quantification and characterization of this compound from complex biological matrices require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique, typically requiring a derivatization step to increase the analyte's volatility.

1. Principle: This protocol outlines the extraction of total lipids from a plant matrix, followed by derivatization of fatty acids into fatty acid methyl esters (FAMEs) for analysis by GC-MS. FAMEs are more volatile than their corresponding free fatty acids, allowing for better separation and detection.

2. Reagents and Materials:

-

Plant tissue (e.g., dried leaves)

-

Soxhlet extraction apparatus

-

Solvents: Hexane, Chloroform, Methanol (HPLC or GC grade)

-

Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-methanol) or 0.5 M Sodium Methoxide in anhydrous methanol

-

Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a deuterated standard

-

Sodium sulfate (anhydrous)

-

Saturated NaCl solution

-

GC-MS system with a suitable capillary column (e.g., ZB-5MS, SP-2560)

-

Nitrogen gas for solvent evaporation

3. Procedure:

-

3.1 Lipid Extraction (Soxhlet):

-

Grind the dried plant material into a fine powder.

-

Weigh approximately 5-10 g of the powder and place it into a cellulose extraction thimble.

-

Add a known amount of internal standard to the sample.

-

Place the thimble in the Soxhlet extractor.

-

Extract the lipids with a chloroform:methanol (2:1, v/v) mixture for 6-8 hours.

-

After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to yield the total lipid extract.

-

-

3.2 Derivatization to FAMEs (using BF₃-Methanol):

-

To the dried lipid extract, add 5 mL of 14% BF₃-methanol reagent.

-

Seal the container tightly and heat at 80-100°C for 60 minutes to facilitate methylation.

-

Cool the sample to room temperature.

-

Add 5 mL of saturated NaCl solution and 5 mL of hexane.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

-

-

3.3 GC-MS Analysis:

-

Injector: 250°C, Splitless mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 40°C/min, then ramp to 240°C at 25°C/min, hold for 2 min. (Note: The temperature program must be optimized for the specific column and analytes).

-

MS Detector: Electron Impact (EI) mode at 70 eV. Scan range m/z 50-600.

-

Identification: Identify the methyl octacosanoate peak based on its retention time relative to standards and its characteristic mass spectrum.

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of its methyl ester to the internal standard, using a calibration curve prepared with authentic standards.

-

// Node Definitions A [label="Sample Preparation\n(e.g., Grinding Plant Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lipid Extraction\n(e.g., Soxhlet with Chloroform/Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Solvent Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Derivatization to FAMEs\n(e.g., BF₃-Methanol, 100°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="FAMEs Extraction\n(into Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="GC-MS Injection\n& Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Processing\n(Identification & Quantification)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion and Future Outlook

This compound is a ubiquitous very-long-chain fatty acid found predominantly in natural waxes. Its presence is not merely structural; emerging evidence of its cholesterol-lowering and antiplatelet activities positions it as a compound of significant interest for pharmaceutical and nutraceutical development. The methodologies for its extraction and quantification are well-established, relying primarily on chromatographic techniques. Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound and related VLCFAs exert their biological effects. A deeper understanding of these mechanisms will be critical for translating its therapeutic potential into clinical applications, particularly in the fields of cardiovascular health and metabolic disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are the main components of beeswax - Knowledge - Henan Mingshengfeng Bio-Technology Co., Ltd [m.msfbees.com]

- 7. research.annemariemaes.net [research.annemariemaes.net]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats | MDPI [mdpi.com]

- 11. Cuticular Wax Composition of Wild and Cultivated Northern Berries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of fatty acid derivatives to inhibit platelet aggregation and investigating their biochemical mechanism [morressier.com]

- 13. youtube.com [youtube.com]

- 14. derangedphysiology.com [derangedphysiology.com]

Synthesis and Biosynthesis of Octacosanoic Acid in Plants: A Technical Guide

Abstract

Octacosanoic acid (C28:0), a very-long-chain saturated fatty acid (VLCFA), is a vital component of various essential lipids in plants, including cuticular waxes, suberin, and sphingolipids. These compounds are critical for creating protective barriers, maintaining membrane integrity, and mediating responses to environmental stress. The biosynthesis of this compound occurs through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This multi-enzyme complex iteratively extends shorter C16-C18 fatty acyl-CoA precursors, which are initially synthesized in the plastids. Each elongation cycle involves four key reactions: condensation, reduction, dehydration, and a second reduction, collectively adding a two-carbon unit to the acyl chain. This technical guide provides an in-depth overview of the complete biosynthetic pathway, its regulatory mechanisms, quantitative data on its occurrence, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development and crop improvement.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, play crucial physiological and structural roles in plants.[1] Among these, this compound (C28:0), also known as montanic acid, is a saturated fatty acid of significant biological importance.[2] It is a key precursor for components of the plant cuticle and suberin, which form hydrophobic barriers on leaves, stems, and roots, preventing water loss and protecting against pathogens.[1] Furthermore, VLCFAs are integral to sphingolipids, which are essential for membrane homeostasis and intercellular communication.[1] Defects in VLCFA synthesis can lead to severe developmental issues, highlighting their fundamental role in plant biology.[3]

This guide details the molecular machinery and biochemical transformations responsible for the synthesis of this compound, offering a comprehensive resource for understanding and investigating this vital metabolic pathway.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a spatially segregated process, beginning with the formation of precursors in the plastids and culminating in chain elongation in the endoplasmic reticulum (ER).

Precursor Synthesis in Plastids

The journey begins in the plastids, where de novo fatty acid synthesis occurs via the fatty acid synthase (FAS) complex.[4][5] This process uses acetyl-CoA as a primer and malonyl-CoA as the two-carbon donor to produce primarily C16 (palmitic acid) and C18 (stearic acid) fatty acids, which are attached to an acyl carrier protein (ACP).[5][6] These long-chain fatty acids are then released from ACP and exported from the plastid to the cytosol.[7]

Elongation in the Endoplasmic Reticulum

Once in the cytosol, the C16-C18 fatty acids are activated to their coenzyme A (CoA) thioester forms (acyl-CoAs) by long-chain acyl-CoA synthetases.[1] These acyl-CoAs are the direct substrates for the fatty acid elongation (FAE) complex, a membrane-bound system located in the ER.[1][3] The FAE complex extends the acyl chain by two carbons in each cycle through four sequential reactions. To synthesize octacosanoyl-CoA (C28-CoA) from stearoyl-CoA (C18-CoA), five successive cycles of elongation are required.

The four core enzymatic reactions of the FAE cycle are:

-

Condensation : A β-ketoacyl-CoA synthase (KCS) catalyzes the rate-limiting condensation of an acyl-CoA substrate with malonyl-CoA, forming a β-ketoacyl-CoA that is two carbons longer.[1] The substrate specificity of the KCS enzyme is a key determinant of the final chain length of the VLCFA.[8]

-

First Reduction : A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group, using NAD(P)H as a reductant, to produce a 3-hydroxyacyl-CoA.[1][9]

-

Dehydration : A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond, forming a trans-2,3-enoyl-CoA.[1][9]

-

Second Reduction : An enoyl-CoA reductase (ECR) reduces the double bond using NAD(P)H to yield a saturated acyl-CoA, which is now two carbons longer than the initial substrate.[1][9]

This elongated acyl-CoA can then serve as a substrate for the next cycle until the target length of 28 carbons is achieved.

Regulation of this compound Synthesis

The biosynthesis of VLCFAs is tightly regulated to meet the specific needs of different tissues and developmental stages. This regulation occurs primarily at the transcriptional level.

-

KCS Gene Family : Plants possess a large family of KCS genes, each with distinct substrate specificities and expression patterns. The specific KCS enzymes expressed in a tissue determine the profile of VLCFAs produced. For instance, in Arabidopsis, the KCS16 enzyme is responsible for elongating VLCFAs up to C38 in leaf trichomes.[8] While the specific KCS for C28 synthesis is less defined, it is understood to be part of this diverse enzyme family.

-

Transcriptional Control : Several transcription factors have been identified that regulate the expression of FAE complex genes. In Arabidopsis, MYB30, MYB94, and MYB96 are known to activate the expression of genes involved in cuticular wax biosynthesis, thereby increasing VLCFA production.[8] Conversely, transcription factors like DEWAX act as negative regulators.[8] This complex network allows the plant to modulate VLCFA synthesis in response to developmental cues and environmental stresses like drought or pathogen attack.[9]

Quantitative Data

Quantitative analysis reveals that the abundance of this compound varies significantly across different plant species and tissues, reflecting its diverse roles. It is often a minor component compared to shorter-chain fatty acids but is crucial for specific functions.

| Plant Species | Tissue/Oil Source | This compound Content (weight %) | Reference |

| Benincasa hispida | Seed Oil | 0.03% | [10] |

| Salvia microstegia | Seed Oil | 0.2% | [10] |

| Salvia viridis | Seed Oil | 0.2% | [10] |

| Costus speciosus | Rhizome | Present (qualitative) | [11] |

| Sugarcane | Wax | Major Component of D-003 | [12] |

Note: Comprehensive quantitative data on enzyme kinetics and substrate concentrations for the specific elongation steps leading to this compound are limited in the literature and represent an area for future research.

Experimental Protocols

Investigating the synthesis of this compound involves a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Analysis of Fatty Acid Composition by GC-MS

This is the standard method for identifying and quantifying VLCFAs in plant tissues.[13][14]

Methodology:

-

Lipid Extraction : Homogenize a known quantity of plant tissue (e.g., 100 mg fresh weight) in a solvent mixture like chloroform:methanol (2:1, v/v).

-

Phase Separation : Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower organic phase containing the lipids is collected.

-

Saponification & Transmethylation : Evaporate the solvent under a stream of nitrogen.[15] Saponify the lipid residue with methanolic NaOH or KOH to release free fatty acids. Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by heating with a reagent like BF₃-methanol or methanolic HCl.[10][15]

-

Extraction of FAMEs : Extract the FAMEs from the reaction mixture using a nonpolar solvent such as hexane.

-

GC-MS Analysis : Inject the hexane extract into a gas chromatograph coupled with a mass spectrometer. FAMEs are separated on a capillary column based on their chain length and degree of saturation. The mass spectrometer provides definitive identification based on fragmentation patterns and molecular weight.

-

Quantification : Quantify individual FAMEs by comparing their peak areas to those of known amounts of internal standards (e.g., heptadecanoic acid, C17:0).

In Vitro Fatty Acid Elongase Assay

This assay measures the activity of the FAE enzyme complex in microsomal preparations.

Methodology:

-

Microsome Isolation : Homogenize plant tissue (e.g., developing seeds, young leaves) in a cold extraction buffer. Perform differential centrifugation, first at a low speed (~10,000 x g) to pellet organelles, and then at a high speed (~100,000 x g) to pellet the microsomal fraction (containing ER membranes).[16] Resuspend the microsomal pellet in a storage buffer.

-

Assay Reaction : Set up a reaction mixture containing:

-

Incubation : Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Saponification : Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoA thioester bonds.[19]

-

Extraction and Analysis : Acidify the reaction mixture and extract the radiolabeled fatty acids with hexane. Analyze the products using thin-layer chromatography (TLC) or radio-HPLC to separate and quantify the elongated fatty acids based on the incorporated radioactivity.

In Vivo Radiolabeling Studies

This method tracks the synthesis of VLCFAs in living plant tissues.

Methodology:

-

Precursor Application : Supply plant tissues (e.g., leaf discs, developing embryos) with a radiolabeled precursor, such as [¹⁴C]-acetate or [¹⁴C]-malonyl-CoA, through the incubation medium.[20][21]

-

Incubation : Allow the tissue to metabolize the labeled precursor for a set period.

-

Analysis : After incubation, harvest the tissue, extract the total lipids, and prepare FAMEs as described in the GC-MS protocol (5.1).

-

Detection : Analyze the resulting FAMEs using radio-GC or by collecting fractions from a standard GC for scintillation counting to determine the distribution of radioactivity among different fatty acids.

Conclusion and Future Directions

The synthesis of this compound is a fundamental metabolic process in plants, essential for the production of protective barriers and structural lipids. The biosynthesis is carried out by the conserved fatty acid elongase complex in the endoplasmic reticulum, with regulation largely controlled by the expression of specific β-ketoacyl-CoA synthase (KCS) genes.

For researchers and drug development professionals, the enzymes of the FAE pathway, particularly KCS, represent potential targets for the development of novel herbicides. For scientists focused on crop improvement, manipulating the expression of FAE genes could lead to enhanced drought tolerance or pathogen resistance by modifying the composition of cuticular waxes.

Future research should focus on:

-

The precise identification and kinetic characterization of the KCS enzymes responsible for each elongation step leading to C28.

-

A deeper understanding of the signaling pathways and transcriptional networks that regulate VLCFA synthesis in response to environmental stimuli.

-

Elucidating the mechanisms of VLCFA transport and integration into their final destinations, such as cuticular wax or sphingolipids.

A thorough understanding of these areas will unlock new opportunities for both fundamental plant science and its practical applications in agriculture and biotechnology.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C28H56O2 | CID 10470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 4. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. Carbon flux and fatty acid synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Synthesis of C20–38 Fatty Acids in Plant Tissues | MDPI [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ajol.info [ajol.info]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. blog.organomation.com [blog.organomation.com]

- 16. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. google.com [google.com]

The Pivotal Role of Octacosanoic Acid in Plant Metabolism: A Technical Guide

An In-depth Exploration of the Biosynthesis, Physiological Functions, and Signaling Involvement of a Key Very-Long-Chain Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a 28-carbon backbone, is a crucial metabolite in the plant kingdom. While not as abundant as shorter-chain fatty acids, it plays a vital role in the synthesis of essential structural and signaling molecules. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a plant metabolite, with a focus on its biosynthesis, its incorporation into cuticular waxes and sphingolipids, and its involvement in plant development and stress responses. Detailed experimental protocols for its analysis and visual representations of key metabolic and signaling pathways are provided to facilitate further research in this area.

Introduction

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with more than 18 carbon atoms.[1] In plants, these molecules are not merely storage lipids but are integral to a wide array of physiological and structural functions essential for survival and interaction with the environment.[1][2] this compound (C28:0), also known as montanic acid, is a significant member of the VLCFA family, serving as a key precursor for the biosynthesis of cuticular waxes and as a component of complex membrane lipids such as sphingolipids.[3][4] Its presence and metabolism are intrinsically linked to plant development, the formation of protective barriers, and the modulation of stress signaling pathways.[5][6]

This guide will delve into the multifaceted role of this compound, presenting quantitative data, detailed experimental methodologies, and visual workflows to provide a thorough resource for researchers in plant biology, biochemistry, and drug development.

Biosynthesis of this compound

This compound is synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum (ER).[5] This process extends shorter-chain fatty acids (primarily C16 and C18) by adding two-carbon units from malonyl-CoA in a four-step cycle.

The key enzymes involved in each cycle of fatty acid elongation are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with a long-chain acyl-CoA. This is the rate-limiting step and determines the substrate specificity for the chain length.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

-

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length, such as C28 for this compound, is achieved.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Octacosanoic Acid from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of octacosanoic acid, a long-chain saturated fatty acid, from marine sponges. It details the comprehensive experimental protocols for extraction, purification, and characterization, presents quantitative data in a structured format, and outlines the compound's observed bioactivities. This document serves as a resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Introduction

Marine sponges are a prolific source of novel bioactive secondary metabolites, many of which hold significant promise for pharmaceutical development.[1][2] Among the diverse chemical entities isolated from sponges, very-long-chain fatty acids (VLCFAs), particularly those with chain lengths of C24 to C30, represent a unique class of compounds.[3] These "demospongic acids" are key structural components of sponge cell membranes and have been shown to exhibit a range of biological activities.[3][4] This guide focuses on this compound (C28:0), a saturated fatty acid that has been successfully isolated from the marine sponge Xestospongia sp.[5][6]

Discovery and Source Organism

This compound was successfully isolated from the marine sponge Xestospongia sp., a member of the Demospongiae class. The specific specimen was collected from the waters of Bidong Island, Terengganu, Malaysia.[5][7] While fatty acids are widely distributed in nature, this discovery highlighted the potential of Malaysian marine biodiversity as a source for novel therapeutic lead compounds.[5]

Experimental Protocols

The following methodologies are based on the successful isolation and characterization of this compound from Xestospongia sp.[7]

Sample Collection and Preparation

-

Collection: Collect fresh specimens of the marine sponge Xestospongia sp. A voucher specimen should be preserved in methanol for taxonomic identification and deposited in a relevant biodiversity museum.[7]

-

Preparation: Clean the remaining sponge material to remove foreign debris. Chop the cleaned sponge into smaller pieces.

-

Drying: Dry the chopped sponge material in an air-ventilated oven at a constant temperature of 40°C.[7]

-

Maceration: Macerate the dried sponge material in 99.7% methanol.[7]

-

Filtration and Concentration: Filter the extract to remove solid sponge material. Dry the filtrate under reduced pressure using a rotary evaporator.

-

Desalting and Storage: De-salt the resulting dried extract and store it at -20°C prior to further processing.[7]

Extraction and Solvent Partitioning

-

Methanol Extraction: Perform a large-scale extraction of the homogenized and dried sponge material (e.g., 8 kg) with methanol.[7]

-

Solvent Partitioning: Subject the crude methanol extract (e.g., 394 g) to solvent-solvent partitioning. Partition the aqueous methanol extract sequentially against hexane, ethyl acetate, and butanol.[7] The non-polar hexane fraction is retained for the isolation of this compound.

Chromatographic Isolation and Purification

-

Initial Chromatography: Apply the concentrated hexane extract (e.g., 76.34 g) to a silica gel column (Merck Kieselgel 60 PF254 Art no. 7749).[7]

-

Elution: Elute the column with a solvent gradient system of hexane, chloroform (CHCl3), and ethyl acetate (EtOAc) to yield fractions.[7]

-

Further Purification: Subject the fractions containing the target compound to repeated column chromatography for further purification.

-

Recrystallization: Recrystallize the purified compound from methanol to yield this compound as a colorless amorphous solid.[7]

Spectroscopic Characterization

The chemical structure of the isolated compound is elucidated using a combination of spectroscopic methods:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight. This compound showed a molecular ion peak at m/z 424 (M)+.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.[5][7]

Bioactivity Screening Protocols

-

Antioxidant Assay (DPPH Method): The free radical-scavenging activity is assessed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, following a modified method of Oktay et al. (2003).[7] A 50 µl aliquot of the compound is mixed with 1.95 ml of a 0.1 mM DPPH-methanol solution. Methanol serves as the blank. The scavenging activity is measured spectrophotometrically.

-

Antibacterial Assay: The antibacterial activity is determined using a disc diffusion method against various bacterial strains, including Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[7] The diameter of the inhibition zone (halo) is measured to determine the level of activity.

-

Cytotoxicity Assay: The cytotoxic potential of the compound is evaluated against human cancer cell lines, such as the Human Caucasian Promyelocytic Leukaemia (HL-60) cell line.[5][8] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to determine cell viability and calculate the concentration that inhibits 50% of cell growth (IC50).

Data Presentation

Extraction and Isolation Yields

| Parameter | Starting Material | Yield | Percentage Yield (%) | Reference |

| Crude Methanol Extract | 8.0 kg (dry weight) Xestospongia sp. | 394 g | 4.93% | [7] |

| Hexane Fraction | 394 g Crude Methanol Extract | 76.34 g | 19.38% (of crude) | [7] |

| Pure this compound | 76.34 g Hexane Fraction | 30 mg | 0.039% (of hexane fraction) | [7] |

Bioactivity of Isolated this compound

| Assay Type | Target | Result | Quantitative Data | Reference |

| Antioxidant | DPPH Free Radical | Inactive | 10.03% inhibition | [7] |

| Antibacterial | Bacillus cereus | Weak Activity | (+) 7-11 mm halo | [7] |

| Escherichia coli | Weak Activity | (+) 7-11 mm halo | [7] | |

| Klebsiella pneumoniae | Moderate Activity | (++) 11-16 mm halo | [7] | |

| Cytotoxicity | HL-60 (Leukaemia) | Strong Cytotoxicity | - | [5][8] |

| HepG-2 (Hepatoma) | Weak to Moderate | - | [8] |

Conclusion and Future Outlook

The marine sponge Xestospongia sp. has been confirmed as a viable natural source for the isolation of this compound. The detailed protocols for extraction and purification, while yielding modest amounts, provide a clear pathway for obtaining this very-long-chain fatty acid. The compound itself demonstrates noteworthy biological activity, particularly its strong cytotoxicity against the HL-60 cancer cell line, suggesting its potential as a lead compound in oncology research.[5][8] Further investigation is warranted to elucidate its mechanism of action and to explore synthetic or semi-synthetic production methods to improve yield for preclinical and clinical development. The moderate and specific antibacterial activity against Klebsiella pneumoniae also suggests a potential avenue for antimicrobial drug discovery.[7]

References

- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. Holdings: this compound, long chains saturated fatty acid from the marine sponges Xestospongia sp. :: MALRep [malrep.uum.edu.my]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

Structural Elucidation of Octacosanoic Acid by NMR and Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies for the structural elucidation of octacosanoic acid, a 28-carbon saturated fatty acid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify workflows and molecular fragmentation pathways.

Introduction

This compound (CH₃(CH₂)₂₆COOH), also known as montanic acid, is a very-long-chain saturated fatty acid. Its unambiguous identification and characterization are crucial in various fields, including lipidomics, natural product chemistry, and the development of therapeutics where fatty acid metabolism is relevant. NMR and MS are powerful and complementary techniques for determining the chemical structure of such molecules. NMR provides detailed information about the carbon-hydrogen framework, while MS offers precise molecular weight determination and insights into the molecule's fragmentation pattern, confirming the overall structure and chain length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a saturated fatty acid like this compound, ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY and HSQC, are employed to assign the chemical shifts of each proton and carbon atom, confirming the linear aliphatic chain and the carboxylic acid functional group.

Experimental Protocols for NMR Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra. Gentle warming or sonication may be used to aid dissolution.

-

The final solution should be clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1D NMR Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically -2 to 14 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A 2-second relaxation delay is generally used.

-

2D NMR Data Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. It is particularly useful for confirming the connectivity of the methylene groups in the long aliphatic chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It can be used to confirm the assignment of the carbonyl carbon and the carbons near the carboxylic acid group.

Quantitative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (α-CH₂) | 2.34 | Triplet (t) | 2H |

| H-3 (β-CH₂) | 1.63 | Quintet | 2H |

| H-4 to H-27 (-(CH₂)₂₄-) | 1.25 | Broad singlet | 48H |

| H-28 (ω-CH₃) | 0.88 | Triplet (t) | 3H |

| COOH | 11.0 - 12.0 | Broad singlet | 1H |

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Atom Position | Chemical Shift (δ, ppm) |

| C-1 (COOH) | 180.5 |

| C-2 (α-CH₂) | 34.1 |

| C-3 (β-CH₂) | 24.7 |

| C-4 to C-25 | ~29.7 |

| C-26 | 31.9 |

| C-27 | 22.7 |

| C-28 (ω-CH₃) | 14.1 |

Note: The chemical shifts for the central methylene carbons (C-4 to C-25) are very similar and often appear as a single, intense peak in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and its fragmentation pattern, which serves as a molecular fingerprint. For fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique, often requiring derivatization to increase volatility. Electron Ionization (EI) is a standard method for generating fragments.

Experimental Protocols for Mass Spectrometry

Sample Preparation and Derivatization (for GC-MS):

To increase the volatility of this compound for GC-MS analysis, it is typically converted to its methyl ester (methyl octacosanoate).

-

To a solution of this compound (approx. 1 mg) in toluene (1 mL), add 2 mL of a 1% solution of sulfuric acid in methanol.

-

Heat the mixture at 50°C for at least 2 hours.

-

After cooling to room temperature, add 5 mL of 5% aqueous sodium chloride solution.

-

Extract the methyl ester with hexane (2 x 5 mL).

-

Combine the hexane layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

GC-MS Analysis:

-

Gas Chromatograph: An Agilent 7890A GC or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 10°C/min.

-

Final hold: Hold at 300°C for 10 minutes.

-

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: An Agilent 5975C MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Mass Spectrometry Data for this compound

The mass spectrum of underivatized this compound can be obtained by direct infusion or solid probe MS. The electron ionization mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern.

Table 3: Key Mass Fragments for Underivatized this compound (EI-MS)

| m/z | Proposed Fragment Identity |

| 424 | [M]⁺ (Molecular Ion) |

| 409 | [M - CH₃]⁺ |

| 395 | [M - C₂H₅]⁺ |

| 381 | [M - C₃H₇]⁺ |

| ... | [M - CₙH₂ₙ₊₁]⁺ |

| 73 | [CH₂(CH₂)₂COOH]⁺ |

| 60 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |

Note: The mass spectrum of a long-chain saturated fatty acid is characterized by a series of peaks separated by 14 Da, corresponding to the loss of successive methylene units.

For the more commonly analyzed methyl octacosanoate, the fragmentation pattern is slightly different.

Table 4: Key Mass Fragments for Methyl Octacosanoate (EI-MS)

| m/z | Proposed Fragment Identity |

| 438 | [M]⁺ (Molecular Ion) |

| 407 | [M - OCH₃]⁺ |

| 395 | [M - C₃H₇]⁺ |

| ... | [M - CₙH₂ₙ₊₁]⁺ |

| 143 | [CH₃OCO(CH₂)₄]⁺ |

| 87 | [CH₃OCO(CH₂)₂]⁺ |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

Visualization of Analytical Workflows and Fragmentation

NMR Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of this compound by NMR spectroscopy.

Mass Spectrometry Experimental Workflow (GC-MS)

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of Methyl Octacosanoate

The Pivotal Roles of Very-Long-Chain Fatty Acids in Cellular Function and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are a unique class of lipids with indispensable roles in a multitude of biological processes.[1] While less abundant than their long-chain counterparts, VLCFAs are not merely structural components but also act as precursors for signaling molecules and are integral to the proper functioning of various tissues and organs.[2][3] Their metabolism is a tightly regulated process, and disruptions in their synthesis or degradation are linked to a growing number of severe, often debilitating, inherited diseases.[1][2] This technical guide provides an in-depth exploration of the core biological functions of VLCFAs, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

I. Metabolism of Very-Long-Chain Fatty Acids

The cellular concentration of VLCFAs is meticulously controlled through a balance of their synthesis in the endoplasmic reticulum and their degradation in peroxisomes.

A. Biosynthesis: The ELOVL Family of Elongases

VLCFA synthesis is carried out by a family of seven membrane-bound enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins (ELOVL1-7).[4][5] These enzymes catalyze the initial, rate-limiting condensation step in a four-step elongation cycle, adding two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. Each ELOVL enzyme exhibits substrate specificity for fatty acids of different chain lengths and degrees of saturation, thereby contributing to the diverse pool of VLCFAs in the cell.[4][6]

Experimental Workflow: Measuring ELOVL Activity

The activity of ELOVL elongases can be determined using a high-throughput scintillation proximity assay.[7] This method offers a significant improvement over traditional, labor-intensive extraction-based assays.

Diagram of the ELOVL activity assay workflow.

B. Degradation: Peroxisomal β-Oxidation

The breakdown of VLCFAs occurs exclusively in peroxisomes via a specialized β-oxidation pathway.[7][8] This is because mitochondria, the primary site of fatty acid oxidation, cannot process fatty acids with 22 or more carbons.[8] The peroxisomal β-oxidation of VLCFAs involves a series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria.[3][9] The initial and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[3]

Experimental Workflow: Peroxisomal β-Oxidation Assay

The capacity of peroxisomal β-oxidation can be measured in living cells using a stable-isotope labeled substrate, such as deuterated docosanoic acid (D3-C22:0).[10][11]

Workflow for measuring peroxisomal β-oxidation.

II. Core Biological Functions of VLCFAs

VLCFAs are integral to a variety of cellular structures and functions, from maintaining membrane integrity to participating in signaling cascades.

A. Structural Components of Cellular Lipids

VLCFAs are key constituents of several classes of lipids, most notably sphingolipids (e.g., ceramides and sphingomyelin) and glycerophospholipids.[1][2][3] Their extended acyl chains have profound effects on the biophysical properties of cellular membranes.[12] By increasing membrane thickness and promoting the formation of ordered lipid domains (lipid rafts), VLCFA-containing lipids influence membrane fluidity, permeability, and curvature.[3][13] These properties are crucial for a wide range of cellular processes, including vesicular transport, signal transduction, and intercellular communication.[3][14]

B. Precursors of Lipid Mediators

Beyond their structural roles, VLCFAs also serve as precursors for the synthesis of bioactive lipid mediators.[1][2] For instance, VLCFA-containing ceramides are not only structural components of the skin's permeability barrier but are also involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.[9][15]

III. VLCFAs in Health and Disease

The critical importance of maintaining VLCFA homeostasis is underscored by the severe pathologies that arise from its dysregulation.

A. Tissue-Specific Distribution and Function

VLCFAs are found in various tissues, with particularly high concentrations and specialized functions in the skin, retina, and nervous system.

-

Skin: In the epidermis, VLCFAs are essential for the synthesis of ceramides that form the lamellar structures of the stratum corneum, creating a barrier to prevent water loss.[9][15]

-

Retina: The retina is uniquely enriched in very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are crucial for the structure and function of photoreceptor cells.[16][17]

-

Nervous System: In the brain, VLCFAs are major components of myelin, the lipid-rich sheath that insulates nerve fibers and facilitates rapid nerve impulse conduction.[11]

B. Pathophysiological Roles in Disease

Defects in the genes encoding enzymes and transporters involved in VLCFA metabolism lead to the accumulation of these fatty acids in tissues, resulting in a group of genetic disorders known as peroxisomal disorders.

-

X-Linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoA.[10][11][18] The resulting accumulation of VLCFAs, particularly in the brain, spinal cord, and adrenal glands, leads to progressive demyelination and neuroinflammation.[11][15]

-

Zellweger Spectrum Disorders (ZSDs): These are a group of severe, autosomal recessive disorders caused by mutations in PEX genes, which are required for the assembly of functional peroxisomes.[8][19] The absence of functional peroxisomes leads to a profound impairment of VLCFA degradation and their accumulation in various tissues, resulting in severe neurological and developmental abnormalities.[8][19][20]

-

Stargardt Disease: A form of juvenile macular degeneration, Stargardt disease type 3 (STGD3), is caused by mutations in the ELOVL4 gene.[21][22] This leads to a deficiency in the synthesis of specific VLC-PUFAs in the retina, resulting in photoreceptor cell death and progressive vision loss.[21][23]

Table 1: Quantitative Data on VLCFA Levels in Peroxisomal Disorders

| Analyte | Condition | Tissue/Fluid | Concentration (mean ± SD) | Reference |

| C26:0 (mg/mL) | Classical Zellweger Syndrome | Serum | 5.20 ± 1.78 | [24] |

| Mild Zellweger Syndrome | Serum | 0.76 ± 0.46 | [24] | |

| D-Bifunctional Protein Deficiency | Serum | 2.61 ± 0.97 | [24] | |

| C26:0/C22:0 Ratio | Classical Zellweger Syndrome | Serum | 0.65 ± 0.18 | [24] |

| Mild Zellweger Syndrome | Serum | 0.11 ± 0.09 | [24] | |

| D-Bifunctional Protein Deficiency | Serum | 0.30 ± 0.13 | [24] | |

| C24:0/C22:0 Ratio | X-Linked Adrenoleukodystrophy | Plasma | 1.609 (patient value) | |

| Normal | Plasma | 0 - 1.390 (normal range) | ||

| C26:0/C22:0 Ratio | X-Linked Adrenoleukodystrophy | Plasma | 0.075 (patient value) | |

| Normal | Plasma | 0 - 0.023 (normal range) | ||

| C26:0 (µg/mg protein) | cALD Brain (Plaque) | Brain White Matter | ~2.5-fold > normal | |

| cALD Brain (Inflammatory Area) | Brain White Matter | ~3.8-fold > normal |

IV. VLCFAs in Cellular Signaling

Emerging evidence indicates that VLCFAs are not merely passive structural molecules but are also active participants in cellular signaling pathways, particularly in the context of inflammation and stress responses.

A. VLCFA-Induced Neuroinflammation via the Sphingosine-1-Phosphate (S1P) Pathway

In the central nervous system, the accumulation of VLCFAs, as seen in demyelinating diseases, can trigger a neuroinflammatory cascade in glial cells. This process involves the conversion of VLCFA-containing ceramides into sphingosine-1-phosphate (S1P), a potent signaling lipid.[21] Secreted S1P can then act on neighboring cells, promoting the activation of NF-κB and the infiltration of macrophages, thereby perpetuating the inflammatory response.[21]

VLCFA-induced S1P signaling in neuroinflammation.

B. Macrophage Activation via the CD36-JNK Signaling Pathway

In peripheral immune cells like macrophages, extracellular VLCFAs can be taken up via the scavenger receptor CD36.[1][4] This uptake triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to a pro-inflammatory macrophage response characterized by the release of chemokines and matrix-degrading enzymes.[1] This pathway is particularly relevant in the context of X-ALD, where the accumulation of VLCFAs contributes to the inflammatory demyelination in the brain.[1]

VLCFA-mediated macrophage activation via CD36-JNK.

V. Experimental Protocols

Accurate and reproducible quantification of VLCFAs is paramount for both basic research and clinical diagnostics. The following outlines a standard protocol for the extraction and analysis of VLCFAs from biological tissues.

Protocol: Extraction and Quantification of VLCFAs from Tissue

-

Tissue Homogenization:

-

Weigh a frozen tissue sample (10-50 mg).

-

Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.

-

-

Lipid Extraction (Folch Method):

-

To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously and incubate at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase.

-

-

Saponification and Methylation:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add methanolic NaOH and heat to saponify the lipids into free fatty acids.

-

Add boron trifluoride-methanol and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs).

-

-

FAMEs Extraction:

-

Add hexane and water to extract the FAMEs into the upper hexane layer.

-

Collect the hexane layer and evaporate to dryness.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

-

Inject an aliquot into a GC-MS system equipped with a capillary column suitable for FAMEs analysis.

-

Identify and quantify individual VLCFA-FAMEs based on their retention times and mass spectra, using appropriate internal standards for calibration.

-

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |

| Human ACOX1a | Palmitoyl-CoA | 73 µM | 0.076 U/mg | Human Liver Homogenate | [22] |

| Human ACOX1b | Palmitoyl-CoA | 90 µM | 1.8 U/mg | Human Liver Homogenate | [22] |

| Human ELOVL1 | C22:0-CoA | N/A | N/A | X-ALD Fibroblasts / HEK293 cells | [1][5] |

| Human ELOVL4 | C24:0-CoA | N/A | N/A | Recombinant Adenovirus Transduced Cells |

VI. Conclusion and Future Directions

Very-long-chain fatty acids are emerging as critical players in a wide array of physiological and pathological processes. Their roles extend far beyond simple structural components of membranes, encompassing key functions in cellular signaling, energy homeostasis, and the maintenance of tissue-specific functions. The accumulation of VLCFAs due to genetic defects in their metabolism leads to a devastating group of neurodegenerative and inflammatory diseases, highlighting the importance of tightly regulated VLCFA homeostasis.

Future research should focus on several key areas. A more comprehensive, quantitative mapping of VLCFA species across a wider range of healthy and diseased human tissues is needed to better understand their tissue-specific roles and to identify novel disease biomarkers. Elucidating the precise kinetic parameters of the human ELOVL enzymes is crucial for understanding the regulation of VLCFA synthesis and for the development of targeted therapeutic inhibitors. Furthermore, a deeper understanding of the intricate signaling pathways modulated by VLCFAs will undoubtedly open new avenues for therapeutic intervention in a variety of diseases, from rare genetic disorders to more common inflammatory and neurodegenerative conditions. The continued development of advanced analytical techniques will be instrumental in unraveling the complex and multifaceted biology of these fascinating lipids.

References

- 1. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathomechanisms Underlying X‐Adrenoleukodystrophy: A Three‐Hit Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-oxidation of very-long-chain fatty acids and their coenzyme A derivatives by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-Linked Adrenoleukodystrophy | Choose the Right Test [arupconsult.com]

- 9. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adrenoleukodystrophy (ALD) | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 12. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 16. m.youtube.com [m.youtube.com]

- 17. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular species of phosphatidylcholine containing very long chain fatty acids in human brain: enrichment in X-linked adrenoleukodystrophy brain and diseases of peroxisome biogenesis brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Liver ACOX1 regulates levels of circulating lipids that promote metabolic health through adipose remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octacosanoic Acid: Precursors and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosanoic acid (C28:0), also known as montanic acid, is a very-long-chain saturated fatty acid (VLCFA) that plays crucial roles in various biological processes. As a significant component of cellular lipids, its metabolism is tightly regulated. Dysregulation of this compound homeostasis is implicated in several severe metabolic disorders. This technical guide provides a comprehensive overview of the precursors, biosynthesis, degradation, and regulatory networks associated with this compound, intended to serve as a valuable resource for researchers and professionals in the field of lipid metabolism and drug development.

Data Presentation: Quantitative Levels of Very-Long-Chain Fatty Acids

The following tables summarize the concentrations of key VLCFAs, including hexacosanoic acid (C26:0), which is often measured alongside this compound in clinical settings, in human plasma and fibroblasts under normal and pathological conditions. These values are critical for the diagnosis and monitoring of peroxisomal disorders.

Table 1: Reference Ranges for Very-Long-Chain Fatty Acids in Human Plasma

| Analyte | Reference Range | Units |

| Hexacosanoic Acid (C26:0) | 0.33 - 1.39 | µmol/L |

| C26:0/C22:0 Ratio | <0.030 | (ratio) |

| C24:0/C22:0 Ratio | 0.32 - 1.07 | (ratio) |

Data sourced from Gloucestershire Hospitals NHS Foundation Trust[1]

Table 2: Plasma VLCFA Levels in Adrenoleukodystrophy (ALD) and Zellweger Syndrome

| Condition | C26:0 (µg/mL) | C24:0/C22:0 Ratio | C26:0/C22:0 Ratio |

| Adrenoleukodystrophy (ALD) | |||

| Hemizygous Males (n=1,097) | 1.15 ± 0.58 | 1.36 ± 0.32 | 0.057 ± 0.029 |

| Heterozygous Females (n=903) | 0.59 ± 0.30 | 1.05 ± 0.17 | 0.028 ± 0.015 |

| Zellweger Syndrome (Severe) | 5.20 ± 1.78 | - | 0.65 ± 0.18 |

| Zellweger Syndrome (Mild) | 0.76 ± 0.46 | - | 0.11 ± 0.09 |

| Controls | 0.29 ± 0.10 | 0.82 ± 0.12 | 0.013 ± 0.005 |

Data for ALD from Moser et al. (1999)[2]; Data for Zellweger Syndrome from Stradomska et al. (2020)[3]

Metabolic Pathways of this compound

Biosynthesis: Fatty Acid Elongation

This compound is synthesized in the endoplasmic reticulum through a cyclic process known as the fatty acid elongation pathway. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. The key enzymes in this pathway are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins .

Degradation: Peroxisomal Beta-Oxidation

Very-long-chain fatty acids like this compound are primarily degraded in peroxisomes via beta-oxidation. This process shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The shortened fatty acids can then be further metabolized in the mitochondria.

References

Methodological & Application

Quantitative Analysis of Octacosanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of octacosanoic acid (C28:0), a very-long-chain saturated fatty acid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, derivatization, instrument parameters, and data analysis to ensure accurate and reproducible quantification.

Introduction

This compound is a saturated fatty acid with a 28-carbon backbone. Its analysis is crucial in various research fields, including the study of metabolic disorders, lipid metabolism, and as a potential biomarker. Due to its high molecular weight and low volatility, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is mandatory to convert the non-volatile fatty acid into a more volatile and thermally stable derivative suitable for GC analysis. This application note details a robust method involving extraction, derivatization to its trimethylsilyl (TMS) ester, and subsequent quantification by GC-MS in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane, Methanol, Chloroform, Iso-octane (all HPLC or GC grade)

-

Reagents:

-

This compound standard (≥97.5% purity)[1]

-

Internal Standard (IS): Betulin or a stable isotope-labeled this compound (e.g., this compound-d3) is highly recommended for best accuracy.[2][3]

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sample Preparation (from Plasma/Serum)

This protocol is adapted from a method for the analysis of long-chain fatty acids in plasma.[2]

-

Saponification: To a 100 µL plasma sample in a glass tube, add a known amount of the internal standard. Add 1 mL of 0.5 M NaOH in 90% methanol.

-

Hydrolysis: Cap the tube and heat at 80°C for 1 hour to hydrolyze the fatty acid esters.

-

Acidification: Cool the sample to room temperature and acidify with 1 mL of 6 M HCl.

-

Extraction: Perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.

-

Collection: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the extraction step twice more and combine the hexane fractions.

-

Drying: Dry the pooled hexane extract over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

The derivatization of fatty acids to their trimethylsilyl (TMS) esters increases their volatility for GC-MS analysis.[2][4]

-

To the dried extract from the previous step, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[4]

-

Cap the vial tightly and heat at 60°C for 30 minutes.[5]

-

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2][4][5] |

| Injection Mode | Splitless |